(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a unique combination of fluorinated indole and tetrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its fluorinated indole and tetrazole moieties are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound is explored for its applications in materials science, particularly in the development of advanced polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated moieties enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone: Similar structure but with a chlorine atom instead of a fluorine atom.
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone: Similar structure but with a chlorine atom on the indole moiety.
Uniqueness
The uniqueness of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone lies in its dual fluorinated structure, which enhances its chemical stability and biological activity. The presence of both fluorinated indole and tetrazole moieties provides a distinct advantage in terms of binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C19H14F2N6O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[5-fluoro-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H14F2N6O/c20-11-1-3-16-13(7-11)15-9-26(6-5-17(15)23-16)19(28)14-8-12(21)2-4-18(14)27-10-22-24-25-27/h1-4,7-8,10,23H,5-6,9H2 |
InChI Key |
OLOPYHZKZZAGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=C(C=CC(=C4)F)N5C=NN=N5 |
Origin of Product |
United States |
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